2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid
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Overview
Description
2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid is an organic compound with the molecular formula C8H9NO3S and a molecular weight of 199.22 g/mol . It is characterized by the presence of an amino group, a keto group, and a thiophene ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid typically involves the reaction of thiophene-2-carboxylic acid with appropriate reagents to introduce the amino and keto functionalities . One common method includes the use of amination and oxidation reactions under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, amino acids, and other functionalized organic compounds .
Scientific Research Applications
2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino and keto groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical processes . The thiophene ring also contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride: A similar compound with a hydrochloride salt form, which may have different solubility and stability properties.
2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(thiophen-2-yl)butanoic acid: A derivative with a tert-butoxycarbonyl protecting group, used in various synthetic applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-amino-4-oxo-4-thiophen-2-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c9-5(8(11)12)4-6(10)7-2-1-3-13-7/h1-3,5H,4,9H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGCZDJCOYYMLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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